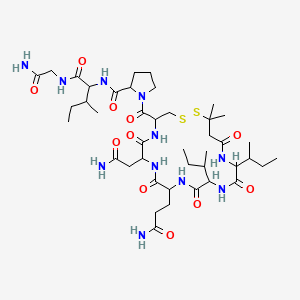

dPLOT

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

92444-08-1 |

|---|---|

Fórmula molecular |

C42H71N11O11S2 |

Peso molecular |

970.2 g/mol |

Nombre IUPAC |

N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-di(butan-2-yl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H71N11O11S2/c1-9-21(4)32(38(61)46-19-30(45)56)51-37(60)27-13-12-16-53(27)41(64)26-20-65-66-42(7,8)18-31(57)50-33(22(5)10-2)40(63)52-34(23(6)11-3)39(62)47-24(14-15-28(43)54)35(58)48-25(17-29(44)55)36(59)49-26/h21-27,32-34H,9-20H2,1-8H3,(H2,43,54)(H2,44,55)(H2,45,56)(H,46,61)(H,47,62)(H,48,58)(H,49,59)(H,50,57)(H,51,60)(H,52,63) |

Clave InChI |

XMOONRQYUXCDEX-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)N1)(C)C)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)N1)(C)C)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC |

Sinónimos |

1-deaminopenicillamyl-2-Leu-oxytocin dPLOT oxytocin, 1-desaminopenicillamyl-Leu(2)- oxytocin, 1-desaminopenicillamyl-leucine(2)- |

Origen del producto |

United States |

Foundational & Exploratory

Osimertinib: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the third-generation EGFR inhibitor, Osimertinib, detailing its chemical properties, mechanism of action, clinical efficacy, and key experimental methodologies.

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has emerged as a critical therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] This guide provides a comprehensive technical overview of Osimertinib for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical formula is C₂₈H₃₃N₇O₂.[4] The IUPAC name for Osimertinib is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[4]

Chemical Structure of Osimertinib:

(Note: This is a simplified 2D representation. Ph = Phenyl, Py = Pyrimidinyl, In = Indolyl)

Mechanism of Action

Osimertinib is an irreversible inhibitor of EGFR.[5] It selectively targets both EGFR TKI-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[5] The key to its irreversible action is the covalent bond it forms with a cysteine residue (C797) in the ATP-binding site of the mutant EGFR kinase domain.[6][7] This binding blocks the downstream signaling pathways that drive tumor growth and proliferation, primarily the PI3K/AKT and RAS/RAF/MAPK pathways.[3][8] A significant advantage of Osimertinib is its lower affinity for wild-type EGFR, which is believed to contribute to a more favorable safety profile compared to earlier-generation EGFR TKIs.[3]

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the point of intervention by Osimertinib.

Caption: EGFR signaling pathway and Osimertinib's mechanism of action.

Quantitative Data from Clinical Trials

The efficacy of Osimertinib has been demonstrated in several pivotal clinical trials. The following tables summarize key findings from the FLAURA, FLAURA2, and AURA3 studies.

Table 1: FLAURA Trial - First-Line Treatment of EGFR-Mutated NSCLC

| Endpoint | Osimertinib | Comparator EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001 |

| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |

Data from the FLAURA trial in patients with previously untreated advanced EGFR-mutated NSCLC.[8][9][10]

Table 2: FLAURA2 Trial - First-Line Osimertinib with or without Chemotherapy

| Endpoint | Osimertinib + Chemotherapy | Osimertinib Monotherapy | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 25.5 months | 16.7 months | 0.62 (0.49-0.79) | <0.0001 |

| Median Overall Survival | 47.5 months | 37.6 months | 0.77 (0.61-0.96) | 0.0202 |

Data from the FLAURA2 trial in patients with previously untreated, EGFR-mutated locally advanced or metastatic NSCLC.[11][12]

Table 3: AURA3 Trial - Second-Line Treatment of EGFR T790M-Positive NSCLC

| Endpoint | Osimertinib | Platinum-based Doublet Chemotherapy | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |

| Median Overall Survival | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277 |

Data from the AURA3 trial in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[4][9][13] The overall survival data was confounded by a high rate of crossover from the chemotherapy arm to the Osimertinib arm.[4][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Osimertinib.

Biochemical Assay for EGFR Kinase Inhibition (IC₅₀ Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against EGFR kinase activity using the ADP-Glo™ Kinase Assay.

Workflow Diagram:

Caption: Workflow for EGFR Kinase Inhibition Assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 2x concentrated solution of recombinant human EGFR kinase in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare a 2x concentrated solution of the substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase reaction buffer.

-

Perform serial dilutions of Osimertinib in the kinase reaction buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of each Osimertinib dilution (or vehicle control) to the wells.

-

Add 2 µL of the 2x EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the 2x ATP/substrate solution.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each Osimertinib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Osimertinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay for Potency (Cell Viability)

This protocol describes the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to assess the potency of Osimertinib in cancer cell lines.

Workflow Diagram:

Caption: Workflow for Cell Viability Assay.

Detailed Protocol:

-

Cell Seeding:

-

Seed NSCLC cells (e.g., H1975 for T790M mutation, PC-9 for exon 19 deletion) into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Treatment:

-

Prepare serial dilutions of Osimertinib in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib or vehicle control.

-

-

Incubation and Lysis:

-

Incubate the plate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each Osimertinib concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the Osimertinib concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blotting for Phospho-Protein Analysis

This protocol details the use of Western blotting to analyze the effect of Osimertinib on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Workflow Diagram:

Caption: Workflow for Western Blot Analysis.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Plate cells and treat with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), phosphorylated AKT (p-AKT Ser473), and phosphorylated ERK (p-ERK Thr202/Tyr204), as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH), overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the changes in protein phosphorylation, normalizing the phosphorylated protein levels to the total protein levels.

-

Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its selective and irreversible mechanism of action provides a potent and durable response in patients with sensitizing and resistance mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other next-generation kinase inhibitors.

References

- 1. Final Overall Survival Analysis of FLAURA2: Osimertinib Plus Chemotherapy in EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]

- 2. MEK or ERK inhibition effectively abrogates emergence of acquired osimertinib resistance in the treatment of EGFR-mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. JNCCN 360 - Non–Small Cell Lung Cancer - AURA3 Overall Survival Analysis: Osimertinib Versus Chemotherapy for Advanced Lung Cancer [jnccn360.org]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. targetedonc.com [targetedonc.com]

- 9. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]

- 10. Restricted [jnjmedicalconnect.com]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. ilcn.org [ilcn.org]

- 13. cda-amc.ca [cda-amc.ca]

An In-depth Technical Guide to the Cellular Mechanism of Action of Imatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, marketed under the trade name Gleevec®, is a pioneering tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of specific cancers.[1][2] It functions as a targeted therapy, selectively inhibiting the activity of a small number of protein tyrosine kinases that are critical drivers in certain malignancies.[1][3][4][5] The primary targets of Imatinib are the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), and the receptor tyrosine kinases c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in Gastrointestinal Stromal Tumors (GISTs) and other cancers.[1][3][4][5] This guide provides a detailed examination of Imatinib's mechanism of action in cellular models, complete with quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Imatinib's fundamental mechanism involves competitive inhibition at the adenosine triphosphate (ATP) binding site of its target kinases.[4][6][7][8] In constitutively activated kinases like BCR-ABL, the kinase domain is perpetually active, leading to uncontrolled cell proliferation and survival.[3][9] Imatinib binds to the inactive conformation of the ABL kinase domain, stabilizing it and preventing the conformational changes necessary for ATP binding and catalytic activity.[9] By blocking the binding of ATP, Imatinib prevents the kinase from transferring a phosphate group to its downstream substrates, thereby inhibiting the phosphorylation cascade that drives oncogenic signaling.[6][7] This action effectively halts the molecular signaling that leads to cell growth and survival, ultimately inducing apoptosis (programmed cell death) in cancer cells that are dependent on these kinases.[3][10]

Key Signaling Pathways Inhibited by Imatinib

The BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[3][6] The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[3][10] It activates a multitude of downstream signaling pathways crucial for cell proliferation, survival, and adhesion.[6][9][11]

Key downstream pathways activated by BCR-ABL include:

-

RAS/MAPK Pathway: Promotes uncontrolled, growth factor-independent cell proliferation.[9][11]

-

PI3K/AKT Pathway: Inhibits apoptosis and promotes cell survival.[9][11][12]

-

JAK/STAT Pathway: Contributes to both proliferation and anti-apoptotic signals.[6][9][11][12]

Imatinib's inhibition of BCR-ABL blocks these pathways, leading to cell cycle arrest and apoptosis in BCR-ABL-positive cells.[3]

The c-KIT Signaling Pathway in Gastrointestinal Stromal Tumors (GIST)

GISTs are frequently driven by gain-of-function mutations in the c-KIT gene, which encodes a receptor tyrosine kinase.[3] These mutations lead to ligand-independent, constitutive activation of the c-KIT receptor, promoting uncontrolled cell growth and survival.[3][13] Imatinib effectively inhibits this aberrant signaling in a manner analogous to its action on BCR-ABL.[3] Downstream signaling from activated c-KIT involves the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and resistance to apoptosis.[13] By blocking c-KIT autophosphorylation, Imatinib deactivates these downstream pathways, resulting in therapeutic benefit for GIST patients.[13]

The PDGFR Signaling Pathway

Imatinib also potently inhibits the Platelet-Derived Growth Factor Receptor (PDGFR) family of tyrosine kinases (PDGFR-α and PDGFR-β).[1][3][14][15] Dysregulation of PDGFR signaling through mutations or overexpression is a driving factor in some cancers, including certain leukemias and solid tumors like glioblastoma.[16][17][18] The binding of the PDGF ligand to its receptor induces dimerization and autophosphorylation, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[16] Imatinib binds to the ATP-binding site of PDGFR, inhibiting its activation and blocking these downstream mitogenic and survival signals.[14][19]

Quantitative Data Presentation

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.

Table 1: Imatinib IC50 Values for Target Kinases (Cell-free Assays)

| Target Kinase | IC50 Value (μM) | Reference |

| v-Abl | 0.6 | [15] |

| c-Kit | 0.1 | [15] |

| PDGFR | 0.1 | [15] |

| TEL-PDGFR | 0.15 | [10] |

Table 2: Imatinib IC50 Values for Inhibition of Cell Proliferation

| Cell Line | Cancer Type | Key Target | IC50 Value | Reference |

| K562 | Chronic Myeloid Leukemia | BCR-ABL | 267 nM (0.267 µM) for 72h exposure | [20] |

| NCI-H727 | Bronchial Carcinoid | PDGFR/c-Kit | 32.4 µM | [15] |

| BON-1 | Pancreatic Carcinoid | PDGFR/c-Kit | 32.8 µM | [15] |

| MCF7 | Breast Cancer | PDGFR-β | 12.5 µM for 144h exposure | [18] |

| T-47D | Breast Cancer | PDGFR-β | 10 µM for 144h exposure | [18] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize Imatinib's mechanism of action.

Cell Viability / Proliferation Assay (MTS/XTT Assay)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.

-

Drug Treatment: Prepare serial dilutions of Imatinib in the appropriate culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Imatinib. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition: Add the MTS or XTT reagent to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours to allow for color development.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of Imatinib concentration and use a non-linear regression model to determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins (e.g., PDGFR, AKT) following drug treatment.

Protocol:

-

Cell Treatment: Culture cells (e.g., AGS gastric cancer cells) and treat them with various concentrations of Imatinib for a defined time.[19] For PDGFR signaling, cells may be serum-starved and then stimulated with PDGF.[16]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PDGFR-β). Subsequently, incubate with a primary antibody for the total protein as a loading control (e.g., anti-PDGFR-β).

-

Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation normalized to the total protein level.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following Imatinib treatment.

Protocol:

-

Cell Treatment: Culture cells and treat them with the desired concentration of Imatinib (e.g., IC50 concentration) for various time points (e.g., 24, 48, 72 hours).

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[18]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18] An accumulation of cells in a specific phase indicates cell cycle arrest.[19]

Conclusion

Imatinib serves as a paradigm for targeted cancer therapy, demonstrating remarkable efficacy by selectively inhibiting the tyrosine kinases that drive specific malignancies. Its mechanism of action, centered on the competitive inhibition of ATP binding to BCR-ABL, c-KIT, and PDGFR, effectively shuts down the downstream signaling pathways responsible for aberrant cell proliferation and survival. The experimental protocols detailed in this guide—including cell viability assays, western blotting, and cell cycle analysis—are foundational techniques for elucidating the cellular and molecular effects of Imatinib and are broadly applicable to the preclinical development and characterization of novel kinase inhibitors. A thorough understanding of these mechanisms and methodologies is critical for researchers and drug development professionals working to advance the field of targeted oncology.

References

- 1. Imatinib | Cell Signaling Technology [cellsignal.com]

- 2. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. droracle.ai [droracle.ai]

- 5. stemcell.com [stemcell.com]

- 6. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Altered intracellular signaling by imatinib increases the anti‐cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Activation of PDGFr-β Signaling Pathway after Imatinib and Radioimmunotherapy Treatment in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiproliferation effect of imatinib mesylate on MCF7, T-47D tumorigenic and MCF 10A nontumorigenic breast cell lines via PDGFR-β, PDGF-BB, c-Kit and SCF genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Testing of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic Acid (Aspirin), a cornerstone nonsteroidal anti-inflammatory drug (NSAID), is widely recognized for its analgesic, antipyretic, and antiplatelet properties. The therapeutic efficacy and safety of a pharmaceutical product are fundamentally linked to the physicochemical properties of its active pharmaceutical ingredient (API). Among the most critical of these are solubility and stability. Solubility influences the bioavailability of the drug, while stability ensures that its potency and safety are maintained throughout its shelf life.

Aspirin is particularly susceptible to degradation, primarily through hydrolysis, which breaks it down into salicylic acid and acetic acid.[1][2] This degradation can be accelerated by factors such as pH, temperature, and moisture.[1] Therefore, a thorough understanding and rigorous testing of Aspirin's solubility and stability are imperative during drug development for creating robust, safe, and effective formulations.

This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of Acetylsalicylic Acid, presenting quantitative data, detailed experimental protocols, and logical workflows to support research and development activities.

Solubility Profile of Acetylsalicylic Acid

The solubility of an API is a critical determinant of its absorption and bioavailability. Aspirin is a weak acid, and its solubility is significantly influenced by the pH of the solvent.[3] In acidic environments, such as the stomach, it exists primarily in its less soluble, non-ionized form.[3] As the pH increases, it ionizes, leading to enhanced solubility.[3][4]

Quantitative Solubility Data

The solubility of Aspirin has been determined in a variety of aqueous and organic solvents. The data below is summarized from multiple sources to provide a comparative overview.

Table 1: Solubility of Acetylsalicylic Acid in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 3.3 | 25 | [5] |

| Phosphate Buffered Saline (PBS), pH 7.2 | ~2.7 | Not Specified | [6] |

| Ethanol | ~80 | Not Specified | [6] |

| Methanol | 12.5 | 25 | [5] |

| Dimethyl Sulfoxide (DMSO) | ~41 | Not Specified | [6] |

| Dimethylformamide (DMF) | ~30 | Not Specified | [6] |

| Ethylene Glycol | 2.7 | 25 | [5] |

| 1-Octanol | 4.6 | 25 |[5] |

Note: Solubility values can vary based on the exact experimental conditions, such as pH and purity of materials.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Objective: To determine the saturation concentration of Acetylsalicylic Acid in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Prepare the desired test media (e.g., pharmacopeial buffer solutions at pH 1.2, 4.5, and 6.8).[9] The temperature of the media should be maintained at 37 ± 1 °C.[9]

-

Addition of API: Add an excess amount of solid Acetylsalicylic Acid to a stoppered flask or vial containing the test medium. Ensuring an excess of solid material is visible as a suspension is crucial.[7]

-

Equilibration: Agitate the flasks at a constant temperature (e.g., using a shaker bath) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The pH of the suspension should be verified after the addition of the compound and at the end of the experiment.[7]

-

Sample Withdrawal and Separation: Withdraw a sample from each flask. It is critical to separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Analysis: Accurately dilute the clear, saturated filtrate with a suitable solvent. Quantify the concentration of dissolved Acetylsalicylic Acid using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7] HPLC is preferred over UV spectrophotometry as it can distinguish the API from any potential impurities or degradants.[7]

Workflow for Solubility Testing

Caption: Workflow for Equilibrium Solubility Testing via the Shake-Flask Method.

Stability Profile of Acetylsalicylic Acid

Stability testing is essential for identifying degradation pathways, determining shelf-life, and establishing appropriate storage conditions.[10][11] Aspirin's stability is primarily challenged by its hydrolysis to salicylic acid.[12] Forced degradation (stress testing) is a key component of this evaluation, where the drug is exposed to conditions exceeding those of accelerated stability testing.[13]

Quantitative Stability Data (Forced Degradation)

Forced degradation studies expose Aspirin to harsh conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate its decomposition. The results help in developing stability-indicating analytical methods.[1][12]

Table 2: Summary of Forced Degradation Studies of Acetylsalicylic Acid

| Stress Condition | Reagents & Duration | % Degradation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.5 N HCl, 70°C for 1 hr | 32.63% | [14] |

| Base Hydrolysis | 0.5 N NaOH, 60°C for 1 hr | 10.17% | [15] |

| Oxidative Degradation | 3% H₂O₂, Room Temp | 15.48% | [15] |

| Thermal Degradation | Dry Heat, 80°C for 32 hr | 0.37% |[13] |

Note: Degradation percentages are highly dependent on the specific experimental conditions (reagent concentration, temperature, and duration) and may vary between studies.

Experimental Protocols

3.2.1 Protocol for Forced Degradation Study

Objective: To identify the degradation products of Acetylsalicylic Acid under various stress conditions and to establish a stability-indicating analytical method.[1]

Methodology:

-

Stock Solution: Prepare a stock solution of Acetylsalicylic Acid (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.[1]

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N or 0.5 N HCl. Heat the mixture (e.g., at 60-70°C for 1-2 hours). Cool and neutralize the solution with NaOH.[1][14]

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N or 0.5 N NaOH. Keep the mixture at room temperature or heat gently (e.g., 60°C for 1 hour). Cool and neutralize with HCl.[1][15]

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a set duration (e.g., 24 hours), protected from light.[1]

-

Thermal Degradation: Spread a thin layer of solid Aspirin powder in a petri dish and place it in a hot air oven (e.g., 80°C for 32-48 hours).[1][10] After stressing, dissolve the powder in a suitable solvent.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber as per ICH Q1B guidelines.[1]

-

Sample Analysis: Dilute all stressed samples, along with an unstressed control, to a suitable final concentration and analyze using a validated stability-indicating HPLC method.[1]

3.2.2 Protocol for Stability-Indicating HPLC Method

Objective: To accurately quantify Acetylsalicylic Acid and its primary degradant, Salicylic Acid, without interference from each other, excipients, or other degradation products.[12]

Typical HPLC Parameters:

-

Column: Kromasil 100 C18 (150x4.6 mm, 5 µm) or equivalent.[13]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v), with pH adjusted to 3.0 using o-phosphoric acid.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Analysis: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[13] The retention times for Aspirin and Salicylic Acid must be well-resolved.[13]

Workflow for Stability Testing

Caption: General Workflow for Forced Degradation and Formal Stability Testing.

Primary Degradation Pathway of Acetylsalicylic Acid

The principal mechanism of Aspirin degradation is hydrolysis of the ester linkage, which is catalyzed by the presence of water and can be accelerated by acids or bases.[2] This reaction yields Salicylic Acid and Acetic Acid.

Caption: Primary Hydrolytic Degradation Pathway of Aspirin.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. youtube.com [youtube.com]

- 5. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 16. Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-In-Vitro-Evaluation-of-Vorinostat-SAHA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent inhibitor of histone deacetylases (HDACs).[1][2] By blocking HDACs, Vorinostat leads to the accumulation of acetylated histones, which in turn alters chromatin structure and reactivates the expression of tumor suppressor genes and other genes that inhibit cancer cell growth.[1] This document provides a comprehensive overview of the preliminary in vitro studies of Vorinostat, detailing its effects on cancer cell lines, the experimental protocols used to elicit these findings, and the signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The in vitro efficacy of Vorinostat has been demonstrated across a variety of cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro IC50 Values of Vorinostat in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Proliferation Assay | - | 0.75 | [3] |

| LNCaP | Prostate Cancer | Cell Viability | - | 7.5 | [4] |

| PC-3 | Prostate Cancer | Growth Inhibition | - | 2.5 - 7.5 | [3][4] |

| TSU-Pr1 | Prostate Cancer | Growth Inhibition | - | 2.5 - 7.5 | [3][4] |

| SW-982 | Synovial Sarcoma | MTS Assay | 48 | 8.6 | [4][5] |

| SW-1353 | Chondrosarcoma | MTS Assay | 48 | 2.0 | [4][5] |

| HH | Cutaneous T-cell Lymphoma | Proliferation Assay | - | 0.146 | [4] |

| HuT78 | Cutaneous T-cell Lymphoma | Proliferation Assay | - | 2.062 | [4] |

| NCI-H460 | Large-cell Lung Carcinoma | MTT Assay | 48 | 4.07 | [4] |

| HeLa | Cervical Carcinoma | Cytotoxicity Assay | 24 | 7.8 | [6] |

| HepG2 | Liver Cancer | Cytotoxicity Assay | 24 | 2.6 | [6] |

Table 2: Enzymatic Inhibition of HDACs by Vorinostat

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 10 | [3][4] |

| HDAC3 | 20 | [3][4] |

| HDAC1 (Fluorogenic Assay) | 40.6 | [4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Vorinostat on cancer cell lines and to calculate the half maximal inhibitory concentration (IC50) value.[7]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.[4]

-

Drug Treatment: Prepare serial dilutions of Vorinostat in the culture medium. Remove the existing medium and add 100 µL of the diluted Vorinostat solutions to the respective wells. Include a vehicle control (e.g., DMSO).[4]

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4][7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.[4]

Western Blot Analysis

Objective: To detect changes in protein expression, such as histone acetylation and levels of cell cycle regulatory proteins, following Vorinostat treatment.[8]

Procedure:

-

Cell Lysis: Harvest cells after treatment and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.[8]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

-

Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.[5]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., acetyl-histone H3, p21) overnight at 4°C.[5]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.[4]

-

Secondary Antibody Incubation: Incubate the membrane with a corresponding horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.[5]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Vorinostat treatment.

Procedure:

-

Cell Treatment: Treat cells with Vorinostat at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[7]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.[7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Vorinostat on cell cycle distribution.[7]

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Vorinostat, then harvest and wash with PBS.[7][8]

-

Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.[7]

-

Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[5][8]

-

Flow Cytometry: Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.[8]

Signaling Pathways and Mechanisms of Action

Vorinostat exerts its anti-cancer effects through the modulation of several key signaling pathways.

HDAC Inhibition and Gene Expression

The primary mechanism of Vorinostat is the inhibition of histone deacetylases.[1] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[1][9]

Induction of Apoptosis

Vorinostat has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[9][10] It can modulate the expression of Bcl-2 family proteins and activate caspases, such as caspase-3, -8, and -9, leading to programmed cell death.[9][10]

Cell Cycle Arrest

Vorinostat can cause cell cycle arrest, primarily at the G1 and G2-M phases.[3] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[8][11]

Experimental Workflow Overview

The general workflow for the in vitro evaluation of Vorinostat involves a series of assays to determine its biological activity.

References

- 1. What is the mechanism of Vorinostat? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]

- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | Semantic Scholar [semanticscholar.org]

Unmasking Molecular Alliances: An In-depth Technical Guide to Identifying Protein Targets of Novel Compounds

For Immediate Release

[City, State] – [Date] – In the intricate dance of drug discovery, identifying the precise protein partners of a bioactive compound is a critical step that illuminates its mechanism of action and potential therapeutic applications. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed roadmap to the core experimental and computational strategies employed in the crucial process of protein target identification and deconvolution.

This whitepaper delves into the nuances of established and cutting-edge methodologies, offering detailed experimental protocols, structured data presentation for comparative analysis, and visual workflows to guide experimental design.

A Multi-pronged Approach to Target Identification

The journey to pinpointing a compound's protein target is rarely a linear path. It often requires a strategic combination of techniques that leverage different biophysical and biochemical principles. This guide focuses on four key experimental pillars: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) , Cellular Thermal Shift Assay (CETSA) , Activity-Based Protein Profiling (ABPP) , and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) -based quantitative proteomics. Complementing these experimental approaches are powerful computational methods that can predict potential targets and prioritize experimental validation.

The following diagram illustrates a logical workflow for integrating these diverse methodologies for a comprehensive target identification campaign.

Quantitative Data Summary

A critical aspect of target identification is the ability to quantitatively assess the interaction between a compound and its protein target. The following table summarizes the key quantitative readouts from the primary experimental techniques discussed in this guide.

| Technique | Primary Quantitative Readout | Typical Range of Values | Interpretation |

| Affinity Chromatography-MS | Enrichment Fold | 10-fold to >1000-fold | Indicates the degree of specific binding of the target protein to the immobilized compound compared to background. |

| Dissociation Constant (Kd) from SPR | pM to mM | Measures the binding affinity between the compound and the target protein; lower values indicate stronger binding.[1][2][3][4] | |

| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm or ΔTagg) | 1°C to >10°C | A positive shift indicates stabilization of the target protein upon compound binding.[5][6][7][8][9][10] |

| IC50 Shift | Varies depending on compound and target | In an isothermal dose-response format, it reflects the concentration of the compound required to achieve 50% of the maximal thermal stabilization.[6][7] | |

| Activity-Based Protein Profiling (ABPP) | IC50 | nM to µM | The concentration of the compound that inhibits 50% of the probe labeling of the target enzyme. |

| Probe Labeling Ratio | Varies | In competitive ABPP, it reflects the occupancy of the active site by the compound. | |

| SILAC-based Proteomics | Protein Abundance Ratio (Heavy/Light) | >1.5-fold change is often considered significant | Quantifies changes in protein expression levels upon compound treatment, which can be indicative of downstream effects of target engagement. |

Experimental Protocols

This section provides detailed methodologies for the key experimental techniques.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique relies on the immobilization of the compound of interest to a solid support to "fish out" its binding partners from a complex biological lysate.[11][12]

1. Resin Selection and Ligand Immobilization:

-

Resin Choice: The choice of resin depends on the functional groups available on the compound for immobilization. Common choices include NHS-activated, epoxy-activated, or carboxyl-functionalized agarose or magnetic beads.[13][14][15]

-

Immobilization: The compound is covalently coupled to the resin according to the manufacturer's instructions. It is crucial to ensure that the linkage to the resin does not sterically hinder the compound's interaction with its target protein.

2. Preparation of Cell Lysate:

-

Lysis Buffer: A typical lysis buffer contains a buffering agent (e.g., 50 mM Tris-HCl pH 7.4), salt (e.g., 150 mM NaCl), a non-ionic detergent (e.g., 0.5% NP-40), and protease and phosphatase inhibitors. The optimal buffer composition should be determined empirically to maintain protein stability and minimize non-specific binding.[16][17]

3. Affinity Purification:

-

Binding: The cell lysate is incubated with the compound-immobilized resin to allow for the binding of target proteins.

-

Washing: The resin is washed extensively with lysis buffer to remove non-specifically bound proteins. Increasing the salt concentration or adding a low concentration of a different detergent can help to reduce background binding.[18]

-

Elution: Bound proteins are eluted from the resin. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive ligand. For mass spectrometry analysis, on-bead digestion is often preferred.[18][19]

4. Sample Preparation for Mass Spectrometry:

-

Reduction and Alkylation: Eluted proteins or proteins on the beads are denatured, and disulfide bonds are reduced with DTT or TCEP, followed by alkylation of free cysteines with iodoacetamide.[20][21]

-

Tryptic Digestion: The proteins are digested overnight with trypsin to generate peptides.[20]

-

Desalting: The resulting peptides are desalted using C18 spin columns before analysis by LC-MS/MS.[21][22]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a compound to its target protein can alter the protein's thermal stability.[5][6][7]

1. Cell Treatment:

-

Cells are treated with the compound of interest or a vehicle control for a defined period.

2. Heat Challenge:

-

The cell suspension is aliquoted into PCR tubes and subjected to a temperature gradient using a thermal cycler.

3. Cell Lysis and Protein Extraction:

-

The cells are lysed by freeze-thaw cycles or by using a specific lysis buffer.

-

The soluble protein fraction is separated from the precipitated proteins by centrifugation.

4. Protein Quantification and Analysis:

-

The amount of the target protein in the soluble fraction is quantified by Western blotting or mass spectrometry.

-

A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of a specific class of enzymes, allowing for the assessment of their activity in a complex proteome.

1. Probe Design:

-

An activity-based probe typically consists of a reactive group that forms a covalent bond with the active site of the target enzyme, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.

2. Competitive Profiling:

-

A biological sample (e.g., cell lysate) is pre-incubated with the compound of interest.

-

The activity-based probe is then added to the sample. The compound will compete with the probe for binding to the active site of the target enzyme.

3. Enrichment and Identification:

-

If a biotinylated probe is used, the probe-labeled proteins are enriched using streptavidin beads.

-

The enriched proteins are then identified and quantified by mass spectrometry. A decrease in probe labeling in the presence of the compound indicates that the compound binds to and inhibits the target enzyme.

SILAC-based Quantitative Proteomics

SILAC allows for the accurate quantification of protein abundance between different cell populations by metabolically incorporating "heavy" and "light" amino acids.

1. Cell Labeling:

-

Two populations of cells are cultured in media containing either the normal ("light") or stable isotope-labeled ("heavy") forms of essential amino acids (e.g., arginine and lysine).

2. Cell Treatment and Lysis:

-

One cell population is treated with the compound of interest, while the other serves as a control.

-

The "heavy" and "light" cell populations are then combined, and the cells are lysed.

3. Protein Digestion and Mass Spectrometry:

-

The combined protein lysate is digested with trypsin.

-

The resulting peptides are analyzed by LC-MS/MS.

4. Data Analysis:

-

The relative abundance of each protein is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs. This allows for the identification of proteins whose expression levels are altered by the compound.

Signaling Pathway Visualization

Understanding how a compound's target fits into the broader context of cellular signaling is crucial. The following diagrams, generated using the DOT language, illustrate two key signaling pathways often implicated in disease and drug action: the ERK and PI3K/Akt pathways.

Conclusion

The identification of a compound's protein targets is a multifaceted process that is fundamental to modern drug discovery. By integrating the computational and experimental strategies outlined in this guide, researchers can systematically and efficiently deconvolute the molecular mechanisms of bioactive compounds, paving the way for the development of novel and effective therapeutics. The detailed protocols and comparative data presented herein serve as a valuable resource for scientists at the forefront of this exciting and challenging field.

References

- 1. cache-challenge.org [cache-challenge.org]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. cytivalifesciences.com [cytivalifesciences.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Overview of Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. wp.unil.ch [wp.unil.ch]

- 20. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Role of Imatinib in Signal Transduction Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib, marketed as Gleevec®, represents a paradigm shift in cancer therapy. It was the first signal transduction inhibitor successfully used in a clinical setting, heralding the era of targeted cancer treatments.[1] This document provides a comprehensive technical overview of Imatinib's mechanism of action, its role in key signal transduction pathways, quantitative data on its efficacy, and detailed experimental protocols for its study.

Imatinib functions as a potent and selective inhibitor of a small number of tyrosine kinases, enzymes that are critical components of signaling pathways regulating cell proliferation, differentiation, and survival.[2][3] Its primary targets include the BCR-ABL fusion protein, the c-KIT receptor, and the Platelet-Derived Growth Factor Receptor (PDGFR).[2][4] Dysregulation of these kinases is a hallmark of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2]

Mechanism of Action

Imatinib's mechanism of action is centered on competitive inhibition at the ATP-binding site of its target tyrosine kinases.[2][5] By occupying this site, Imatinib prevents the kinase from binding to ATP, thereby blocking the transfer of a phosphate group to its downstream protein substrates.[1][5] This action effectively halts the phosphorylation cascade, interrupting the downstream signaling pathways that drive oncogenesis.[5] This inhibition of proliferation signals ultimately leads to the induction of apoptosis (programmed cell death) in the cancer cells that are dependent on these pathways.[1][2]

Core Signal Transduction Pathways

CML is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which creates the BCR-ABL fusion gene.[6] This gene produces a constitutively active BCR-ABL tyrosine kinase, which is the primary driver of CML pathogenesis.[6][7]

The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways crucial for leukemogenesis:[8][9]

-

RAS/MAPK Pathway: BCR-ABL activates the RAS pathway via the GRB2/SOS complex.[8][10] This leads to the activation of RAF, MEK1, and ERK1/2, promoting uncontrolled cell proliferation.[8][10]

-

PI3K/AKT Pathway: This pathway is activated by BCR-ABL through adaptor proteins like GRB2/GAB2 and CRKL.[8][10] Activated PI3K leads to the activation of AKT, which promotes cell survival by inhibiting pro-apoptotic factors and suppressing the activity of FOXO transcription factors.[8][10]

-

STAT5 Pathway: BCR-ABL also phosphorylates and activates STAT5, which contributes to the evasion of apoptosis in CML cells.[3][8]

Imatinib directly binds to the kinase domain of BCR-ABL, locking it in an inactive conformation and blocking these downstream signals, which selectively eradicates the leukemic cells.[1][3]

Imatinib also effectively inhibits other receptor tyrosine kinases, including c-KIT and PDGFR.[2][4]

-

c-KIT Pathway: Mutations in the c-KIT gene can lead to its constitutive activation, a key factor in the development of most Gastrointestinal Stromal Tumors (GISTs).[2][11] The activated c-KIT receptor triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, promoting tumor cell growth and survival.[11] Imatinib inhibits this aberrant signaling, making it a standard treatment for GIST.[2][11]

-

PDGFR Pathway: The Platelet-Derived Growth Factor Receptor (PDGFR) family plays a role in cell growth, proliferation, and migration.[12] Certain cancers, including some gliomas and medulloblastomas, exhibit autocrine PDGFR signaling.[13][14] Imatinib can inhibit PDGFR phosphorylation and downstream signaling, which has been shown to reduce migration and invasion of cancer cells in preclinical models.[13]

Quantitative Data Summary

The inhibitory activity of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

Table 1: In Vitro Inhibitory Activity of Imatinib (IC50 Values)

| Target Kinase | Assay Type | IC50 Value (µM) | Cell Line / System | Reference |

|---|---|---|---|---|

| v-Abl | Cell-free | 0.6 | - | [4][15] |

| c-Kit | Cell-based | 0.1 | - | [4][15] |

| PDGFR | Cell-free | 0.1 | - | [4][15] |

| PDGFR-α | Cell-free | 0.071 | - | [12] |

| PDGFR-β | Cell-free | 0.607 | - | [12] |

| BCR-ABL | Cell-based | ~0.5 | Ba/F3 cells | [15] |

| PDGFR | Cell-based | < 1.0 | Ovarian Cancer Cells |[13] |

Note: IC50 values can vary significantly based on the specific assay conditions, cell lines used, and whether the assay is cell-free (biochemical) or cell-based.[16][17]

Table 2: Clinical Response Rates to Imatinib in Chronic Phase CML (IRIS Study)

| Response Type | Time Point | Imatinib (400 mg/day) |

|---|---|---|

| Complete Hematologic Response | 12 Months | 96% |

| Major Cytogenetic Response | 12 Months | 87% |

| Complete Cytogenetic Response | 12 Months | 69% |

| Overall Survival (Estimated) | 8 Years | 85% |

Data compiled from reports on the landmark International Randomized Study of Interferon and STI571 (IRIS).[1][2][18]

Key Experimental Protocols

Reproducibility is critical in scientific research. The following are generalized protocols for key assays used to evaluate the efficacy of kinase inhibitors like Imatinib.

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the calculation of the IC50 value of a compound.[19][20]

-

Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[19]

-

Compound Preparation: Prepare a 10 mM stock solution of Imatinib in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).[19]

-

Assay Procedure:

-

Seed approximately 5,000 cells per well into a 96-well plate in a final volume of 100 µL and allow them to adhere or stabilize overnight.[19]

-

Remove the old medium and add 100 µL of fresh medium containing the various Imatinib concentrations. Include a vehicle-only control (DMSO) and a no-cell blank.[19]

-

Incubate the plate for 72 hours at 37°C.[19]

-

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[19][20]

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[19][20]

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[19]

-

Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the Imatinib concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).[19]

-

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, providing a direct readout of kinase inhibition.[21][22]

-

Cell Treatment & Lysis:

-

Culture and treat cells (e.g., K562) with Imatinib at various concentrations and time points.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-CRKL, total CRKL, phospho-BCR-ABL, total ABL).

-

Washing: Wash the membrane three times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. The level of phosphorylation is determined by the ratio of the phosphorylated protein signal to the total protein signal. A decrease in this ratio upon Imatinib treatment indicates target inhibition.[21]

References

- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Imatinib | Cell Signaling Technology [cellsignal.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease | European Respiratory Society [publications.ersnet.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]

- 16. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Different BCR/Abl protein suppression patterns as a converging trait of chronic myeloid leukemia cell adaptation to energy restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Atypical activation of signaling downstream of inactivated Bcr-Abl mediates chemoresistance in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Therapeutic Potential of Rapamycin

Discovered in a soil sample from Easter Island (Rapa Nui), Rapamycin is a macrolide compound initially identified for its potent antifungal properties.[1][2] It was first approved by the FDA in 1999 as an immunosuppressant to prevent organ rejection in kidney transplant patients.[2][3] Subsequent research has unveiled its complex mechanism of action, centering on the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial protein kinase that regulates cell growth, proliferation, and metabolism.[1][3] This discovery has broadened its therapeutic investigation into areas such as cancer and, most notably, aging and age-related diseases.[1][4]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin's primary mechanism involves the inhibition of the mTOR signaling pathway, a central regulator of cellular processes that responds to environmental cues like nutrients and growth factors.[1][4] mTOR functions as the catalytic subunit in two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]

-

mTORC1 Inhibition : Rapamycin exerts its effect by first forming a complex with the intracellular protein FKBP12 (12-kDa FK506-binding protein).[5][6] This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, acting as an allosteric inhibitor of mTORC1.[5][7][8] The inhibition of mTORC1 leads to several key downstream effects:

-

Suppression of Protein Synthesis : mTORC1 normally promotes protein synthesis by phosphorylating two key substrates: S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[5] By inhibiting mTORC1, Rapamycin reduces the phosphorylation of these targets, leading to a decrease in the translation of specific mRNAs and thus, a reduction in overall protein synthesis.[6][8]

-

Inhibition of Cell Growth and Proliferation : By downregulating protein and lipid synthesis, mTORC1 inhibition effectively mimics a state of cellular starvation, which arrests the cell cycle in the G1 phase and has a cytostatic effect on proliferating cells.[4][5][6]

-

Induction of Autophagy : mTORC1 signaling normally suppresses autophagy, the cellular process for degrading and recycling damaged components.[5] Rapamycin's inhibition of mTORC1 lifts this suppression, thereby inducing autophagy, which is believed to be a key mechanism for its anti-aging effects.[9]

-

-

Effect on mTORC2 : While mTORC1 is highly sensitive to acute Rapamycin exposure, mTORC2 was initially considered insensitive. However, chronic or long-term exposure to Rapamycin has been shown to inhibit mTORC2 assembly and function in certain cell types, which can lead to some of the drug's negative side effects.[7][9][10] Dosing strategies, such as intermittent administration, aim to selectively inhibit mTORC1 while minimizing effects on mTORC2.[10]

Preclinical and Clinical Evidence

Rapamycin's therapeutic potential has been explored extensively in both animal models and human clinical trials, showing promise in immunomodulation, oncology, and geroscience.

In preclinical studies, Rapamycin has consistently demonstrated robust effects on lifespan and healthspan in various model organisms. A meta-analysis of 29 experiments showed that Rapamycin significantly increased survivorship in mice by an average of 13.0%, with a more pronounced effect in females (15.1%) than males (9.4%).[11] Treatment initiated even in mid-life has been shown to extend lifespan by 9-14%.[1] Beyond longevity, studies in animal models have shown that Rapamycin can delay the onset of age-related pathologies, including malignancies and neurodegeneration, and can reduce cognitive decline in models of Alzheimer's disease.[1]

| Model Organism | Key Findings | Quantitative Data | Reference |

| Mice | Lifespan Extension | 9-14% increase in lifespan when started mid-life.[1] | Harrison et al., 2009 |

| Mice | Lifespan Extension (Meta-Analysis) | Average 13% increase in survivorship across 29 experiments.[11] | Swindell et al., 2017 |

| Mice | Anti-Cancer Activity (PPTP) | Significant anti-tumor activity in 27 of 36 solid tumor xenografts.[12] | Houghton et al., 2008 |

| Mice (Alzheimer's Model) | Neuroprotection | Prevented memory deficits and reduced cognitive decline.[1] | Spilman et al., 2010 |

Translating these findings to humans is an active area of research, with several clinical trials investigating low-dose, intermittent Rapamycin for age-related conditions. The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) study was a key long-term trial that assessed weekly Rapamycin in adults aged 50-85.[13][14]

| Trial Name / Study | Intervention | Key Findings & Outcomes | Reference |

| PEARL Trial | 5 mg or 10 mg Rapamycin weekly for 48 weeks | Safe and well-tolerated. Women on 10 mg showed improved lean muscle mass; men on 10 mg showed improved bone mineral content.[13][14] | Harinath et al., 2024 |

| Mannick et al., 2014 | Everolimus (Rapalog) at 0.5 mg/day or 5 mg/week for 6 weeks | Enhanced immune response to influenza vaccine by >20% in older adults.[10][15] | Mannick et al., 2014 |

| Kraig et al., 2018 | 1 mg/day Sirolimus for 8 weeks | Study in adults aged 70-95 to evaluate safety; achieved mean circulating level of 7.2 ng/dL.[16] | Kraig et al., 2018 |

| EVERLAST Study | Everolimus (0.5 mg/day or 5 mg/week) for 24 weeks | Ongoing Phase 2 trial in insulin-resistant older adults (55-80 years).[10] | Konopka et al. |

These trials suggest that low-dose, intermittent Rapamycin is generally safe in older adults and may improve specific biomarkers of aging, though evidence for lifespan extension in humans remains to be established.[13][17][18]

Experimental Protocols

Assessing the bioactivity of Rapamycin in a research setting is crucial for understanding its dose-dependent effects. A fundamental method is to measure the inhibition of mTORC1 signaling by quantifying the phosphorylation of its downstream targets, such as S6K1.

Objective: To determine the effective dose of Rapamycin required to inhibit mTORC1 signaling in a specific cell line by measuring the phosphorylation status of S6K1 at Threonine 389 (p-S6K1 T389).

Materials:

-

Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Rapamycin (dissolved in DMSO).

-

Phosphate Buffered Saline (PBS).

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

Primary antibodies: Rabbit anti-p-S6K1 (T389), Rabbit anti-total S6K1, Mouse anti-β-actin.

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HEK293T) in 6-well plates and grow to 70-80% confluency.

-

Starve cells of serum for 2-4 hours to reduce baseline mTOR activity.

-

Treat cells with varying concentrations of Rapamycin (e.g., 0, 1, 10, 50, 100 nM) for 2 hours. A DMSO-only well serves as the vehicle control.

-

Stimulate mTOR signaling by adding FBS or a specific growth factor (e.g., insulin) for 30 minutes before harvesting.

-

-

Protein Extraction and Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the well with 100-150 µL of ice-cold RIPA buffer.

-

Scrape cells, transfer lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to a standard concentration (e.g., 20 µg per lane) using lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibody for p-S6K1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total S6K1 and β-actin (loading control) to normalize the p-S6K1 signal.

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Challenges and Future Directions

Despite its significant promise, the therapeutic application of Rapamycin is not without challenges. At the high, continuous doses required for immunosuppression, Rapamycin is associated with adverse metabolic effects, including glucose intolerance and dyslipidemia, which may be linked to off-target inhibition of mTORC2.[10] This has driven the development of Rapamycin analogs ("rapalogs") and the exploration of intermittent dosing schedules to create a therapeutic window that maximizes the benefits of mTORC1 inhibition while minimizing side effects.[2][10]

The future of Rapamycin as a broad therapeutic agent, particularly in geroscience, depends on the outcomes of ongoing and future long-term clinical trials.[1][17] These studies are essential to establish standardized, safe dosing regimens, identify the specific populations most likely to benefit, and fully validate its efficacy in extending human healthspan.[1]

References

- 1. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nem.health [nem.health]

- 3. myagingtests.com [myagingtests.com]

- 4. Therapeutic potential of target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Initial testing (stage 1) of the mTOR inhibitor rapamycin by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]